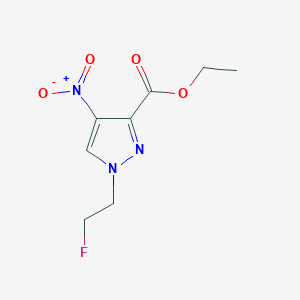

ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position, a 2-fluoroethyl substituent at the 1-position, and an ester moiety at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their tunable electronic properties and metabolic stability. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

ethyl 1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O4/c1-2-16-8(13)7-6(12(14)15)5-11(10-7)4-3-9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRKWAPYPBVMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 1-(2-fluoroethyl)-4-amino-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoroethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogs with Alkyl/Functional Group Variations

a. 1-(2-Ethoxyethyl)-3-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide (Patent Example) This compound, described in a European patent, replaces the 2-fluoroethyl group with a 2-ethoxyethyl chain and substitutes the ester with a carboxamide. The carboxamide moiety enhances hydrogen-bonding capacity, which may influence target binding. The synthesis involves similar nitro-pyrazole intermediates but diverges in alkylation and functionalization steps .

b. SUPPY:0 Derivatives (Molecules 2014)

The SUPPY:0 scaffold (4,6-diethyl-2-phenyl-5-(sulfanylcarbonyl)pyridine-3-carboxylic acid) shares a carboxylate group but differs in core structure (pyridine vs. pyrazole). Chemoselective alkylation of SUPPY:0 with 2-fluoroethyl trifluoromethanesulfonate under microwave conditions yielded a 5:1 O/S alkylation ratio, favoring ester formation over thioether byproducts. This contrasts with the target compound’s direct synthesis, where selectivity for the 1-position fluoroethylation is critical .

c. Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate

This analog introduces a 3-fluoro-4-methoxyphenyl substituent at the 5-position, creating a planar aromatic system. The methoxy group increases electron density, while the fluorine atom directs electrophilic substitution. Such structural differences highlight how substituent positioning modulates electronic effects and biological activity compared to the nitro group in the target compound .

Key Observations :

- The 2-fluoroethyl group in the target compound increases LogP compared to ethoxyethyl or methyl analogs, enhancing membrane permeability.

- The nitro group’s electron-withdrawing effect may facilitate nucleophilic aromatic substitution, a reactivity pathway less accessible in carboxamide or phenyl-substituted analogs.

Commercial and Research Status

The discontinuation of ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate contrasts with active research on analogs like SUPPY:0 derivatives and patented pyrazole carboxamides . This may reflect challenges in scaling fluoroethylation or stability issues (e.g., nitro group sensitivity).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylate?

- Methodology : The compound is synthesized via cyclocondensation reactions using precursors like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux conditions. Catalysts (e.g., acetic acid) and optimized temperatures (70–100°C) improve yields. Purification involves recrystallization or column chromatography to achieve ≥98% purity .

- Key Considerations : Monitor reaction progress via TLC and adjust pH to stabilize intermediates.

Q. How is the structural characterization of this compound performed?

- Methodology : Use NMR (¹H/¹³C) for functional group analysis and X-ray crystallography (via SHELX or SIR97 software) to resolve the 3D structure. ORTEP-III assists in visualizing thermal ellipsoids and hydrogen bonding networks .

- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated values to validate stereochemistry.

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed waste management .

- Toxicology : Limited data exist; assume acute toxicity and conduct risk assessments under institutional EH&S protocols.

Advanced Research Questions

Q. How do substituents (e.g., 2-fluoroethyl, nitro) influence reactivity and biological activity?

- Substituent Effects : The 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the nitro group increases electrophilicity, favoring nucleophilic substitution. Comparative studies with non-fluorinated analogs show reduced antimicrobial potency (e.g., MIC values 2–4× higher) .

- Experimental Design : Synthesize derivatives (e.g., replacing nitro with cyano) and assess SAR via kinetic assays.

Q. What computational methods are used to predict target interactions?

- Approach : Perform molecular docking (AutoDock Vina) against enzymes like COX-2 or kinases. Validate binding poses with MD simulations (GROMACS) and calculate free energy (MM-PBSA) .

- Data Analysis : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values to prioritize candidates.

Q. How can contradictions in reported biological activity data be resolved?

- Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 µM vs. 50 µM) may arise from assay conditions (cell line, serum concentration). Replicate studies using standardized protocols (e.g., MTT assay in triplicate) and validate via orthogonal methods (e.g., apoptosis flow cytometry) .

Q. What challenges arise in multi-step synthesis of fluorinated pyrazole derivatives?

- Optimization : Fluorine’s electronegativity complicates nucleophilic substitution; use phase-transfer catalysts (e.g., TBAB) to improve yields. Monitor nitro group stability under reducing conditions (e.g., Pd/C hydrogenation) .

- Troubleshooting : Characterize intermediates via LC-MS to detect side products (e.g., dehalogenation).

Q. How are reaction mechanisms elucidated for pyrazole ring functionalization?

- Mechanistic Probes : Use isotopic labeling (¹⁵N/²H) to track nitro group reduction pathways. Conduct kinetic isotope effect (KIE) studies to distinguish SN1/SN2 mechanisms .

- Spectroscopic Tools : In situ IR spectroscopy identifies transient intermediates (e.g., nitrile oxides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.